Cas no 1803583-32-5 (1-(5-Chloropyridin-2-yl)ethan-1-amine dihydrochloride)

1-(5-Chloropyridin-2-yl)ethan-1-amine dihydrochloride is a high-purity chemical compound primarily used as an intermediate in pharmaceutical and agrochemical synthesis. Its key advantages include a well-defined molecular structure, ensuring consistent reactivity in coupling and functionalization reactions. The dihydrochloride salt form enhances stability and solubility, facilitating handling and storage. The 5-chloropyridinyl moiety offers versatile reactivity, making it valuable for constructing complex heterocyclic frameworks. This compound is particularly useful in the development of active pharmaceutical ingredients (APIs) and crop protection agents. Rigorous quality control ensures low impurity levels, meeting the demands of research and industrial applications. Its compatibility with a range of reaction conditions further underscores its utility in synthetic chemistry.
1-(5-Chloropyridin-2-yl)ethan-1-amine dihydrochloride structure
1803583-32-5 structure
Product Name:1-(5-Chloropyridin-2-yl)ethan-1-amine dihydrochloride
CAS No:1803583-32-5
MF:C7H11Cl3N2
MW:229.534638643265
MDL:MFCD27959391
CID:4761045
PubChem ID:75481737
Update Time:2026-02-26

1-(5-Chloropyridin-2-yl)ethan-1-amine dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1-(5-chloropyridin-2-yl)ethan-1-amine dihydrochloride
    • NE59795
    • 1-(5-chloropyridin-2-yl)ethanamine dihydrochloride
    • 1-(5-chloropyridin-2-yl)ethan-1-aminedihydrochloride
    • AKOS026729675
    • 1-(5-chloropyridin-2-yl)ethanamine;dihydrochloride
    • (1S)-1-(5-Chloropyridin-2-yl)ethan-1-amine 2HCl
    • 1803583-32-5
    • EN300-157940
    • 1-(5-Chloropyridin-2-yl)ethanamine 2HCl
    • BS-45412
    • SCHEMBL20447633
    • CS-0161898
    • N16973
    • 1-(5-Chloropyridin-2-yl)ethan-1-amine dihydrochloride
    • MDL: MFCD27959391
    • Inchi: 1S/C7H9ClN2.2ClH/c1-5(9)7-3-2-6(8)4-10-7;;/h2-5H,9H2,1H3;2*1H
    • InChI Key: ZMXJVLOGPBMATF-UHFFFAOYSA-N
    • SMILES: ClC1=CN=C(C=C1)C(C)N.Cl.Cl

Computed Properties

  • Exact Mass: 227.998781g/mol
  • Monoisotopic Mass: 227.998781g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 108
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.9

1-(5-Chloropyridin-2-yl)ethan-1-amine dihydrochloride Pricemore >>

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1-(5-Chloropyridin-2-yl)ethan-1-amine dihydrochloride Suppliers

Amadis Chemical Company Limited
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(CAS:1803583-32-5)1-(5-Chloropyridin-2-yl)ethan-1-amine dihydrochloride
Order Number:A931597
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:06
Price ($):298.0
Email:sales@amadischem.com

Additional information on 1-(5-Chloropyridin-2-yl)ethan-1-amine dihydrochloride

Introduction to 1-(5-Chloropyridin-2-yl)ethan-1-amine dihydrochloride (CAS No. 1803583-32-5)

1-(5-Chloropyridin-2-yl)ethan-1-amine dihydrochloride, identified by the CAS number 1803583-32-5, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of pyridine derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a chloro substituent on the pyridine ring and an amine functional group, contribute to its unique chemical properties and biological interactions.

The dihydrochloride salt form of this compound enhances its solubility in aqueous solutions, making it more suitable for various biochemical assays and pharmaceutical formulations. This solubility profile is crucial for drug development, as it facilitates the compound's administration and absorption in biological systems. The 5-chloropyridin-2-yl moiety is a key pharmacophore that interacts with biological targets, influencing the compound's efficacy and selectivity.

In recent years, pyridine-based compounds have been extensively studied for their roles in modulating various biological pathways. The amine group in 1-(5-Chloropyridin-2-yl)ethan-1-amine dihydrochloride serves as a versatile handle for further chemical modifications, enabling the synthesis of more complex derivatives with enhanced pharmacological properties. These modifications can fine-tune the compound's binding affinity, metabolic stability, and pharmacokinetic profiles, making it a valuable scaffold for drug discovery.

One of the most compelling aspects of this compound is its potential in the development of novel therapeutic agents. Current research indicates that pyridine derivatives exhibit significant activity against a range of diseases, including cancer, infectious diseases, and neurological disorders. The 5-chloropyridin-2-yl group has been shown to enhance binding interactions with enzymes and receptors, suggesting that 1-(5-Chloropyridin-2-yl)ethan-1-amine dihydrochloride may serve as a lead compound for the development of targeted therapies.

Recent studies have highlighted the compound's efficacy in preclinical models. For instance, research has demonstrated that derivatives of this molecule can inhibit specific kinases involved in tumor progression. The amine group allows for further derivatization to improve selectivity against these kinases, reducing off-target effects and increasing therapeutic efficacy. Additionally, the dihydrochloride form ensures better bioavailability, which is critical for clinical translation.

The synthesis of 1-(5-Chloropyridin-2-yl)ethan-1-amine dihydrochloride involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets pharmaceutical standards. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution have been utilized to construct the core pyridine scaffold efficiently.

The pharmacological profile of this compound is further enhanced by its ability to interact with multiple targets. For example, studies suggest that it can modulate both central nervous system (CNS) receptors and peripheral enzymes. This dual-targeting capability makes it an attractive candidate for treating multifaceted diseases where multiple pathways are involved. The 5-chloropyridin-2-yl group plays a pivotal role in these interactions by providing specific binding pockets within the target proteins.

In addition to its therapeutic potential, 1-(5-Chloropyridin-2-yl)ethan-1-amine dihydrochloride has been explored for its role in biochemical research. Its structural features make it a useful tool for studying enzyme mechanisms and receptor dynamics. By using this compound as an inhibitor or modulator, researchers can gain insights into key biological processes relevant to human health and disease.

The future development of this compound will likely involve structure-based drug design approaches. By leveraging computational modeling techniques, scientists can predict how modifications to the amine group or other parts of the molecule will affect its biological activity. This rational design approach will accelerate the discovery of novel analogs with improved properties.

The regulatory landscape for pharmaceutical compounds like 1-(5-Chloropyridin-2-yl)ethan-1-amine dihydrochloride is stringent but well-established. Ensuring compliance with Good Manufacturing Practices (GMP) and conducting rigorous preclinical safety studies are essential steps before clinical trials can commence. The solubility and stability profile of its dihydrochloride form make it particularly amenable to these regulatory requirements.

Collaborative efforts between academic institutions and pharmaceutical companies are crucial for advancing the development of such compounds. By combining expertise in synthetic chemistry, pharmacology, and biotechnology, researchers can overcome challenges associated with drug development efficiently. The collaborative spirit has already led to promising results in preclinical studies.

The economic impact of developing new therapeutic agents derived from compounds like 1-(5-Chloropyridin-2-yl)ethan-1-amine dihydrochloride cannot be overstated. Pharmaceutical innovations not only improve patient outcomes but also drive economic growth through new markets and job creation in related industries. Investment in research and development remains critical for sustaining these advancements.

In conclusion, 1-(5-Chloropyridin - 2 - yl) ethan - 1 - amine dihydrochloride (CAS No: 1803583 - 32 - 5) represents a promising candidate for future pharmaceutical applications due to its unique structural features and biological activities. Ongoing research continues to uncover new possibilities for its use in treating various diseases while adhering to stringent safety standards. As scientific understanding progresses, this compound will likely play an increasingly important role in medicine, offering hope for improved treatments across multiple therapeutic areas.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1803583-32-5)1-(5-Chloropyridin-2-yl)ethan-1-amine dihydrochloride
A931597
Purity:99%
Quantity:1g
Price ($):298.0
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